SCLC Xenograft: Superior Tumor Suppression vs B-9870
In the SHP-77 SCLC xenograft model in athymic nude mice, BKM-570 (M-570) administered i.p. at 5 mg/kg/day yielded 90% tumor growth suppression. Under identical experimental conditions, the structurally related peptide dimer antagonist B-9870 (CU201) achieved 65% inhibition [1]. This represents a 25 percentage-point absolute increase in tumor suppression for BKM-570 over its closest peptide-based analog.
| Evidence Dimension | In vivo tumor growth inhibition (% suppression vs vehicle control) |
|---|---|
| Target Compound Data | 90% suppression |
| Comparator Or Baseline | B-9870 (CU201): 65% suppression |
| Quantified Difference | Absolute increase of 25 percentage points; 1.38-fold relative improvement |
| Conditions | SHP-77 SCLC xenograft; athymic nude mice; daily i.p. injection at 5 mg/kg beginning day 8 post-implantation |
Why This Matters
For procurement decisions in SCLC xenograft studies, BKM-570 provides a substantially higher maximal efficacy ceiling than its closest peptide analog, reducing the risk of underpowered in vivo experiments.
- [1] Stewart JM, Gera L, Chan DC, Bunn PA Jr, York EJ, Simkeviciene V, Helfrich B. Bradykinin-related compounds as new drugs for cancer and inflammation. Can J Physiol Pharmacol. 2002;80(4):275-280. View Source
